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Compound of Interest

Compound Name: 17-Carboxy Budesonide

Cat. No.: B130375 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of the synthetic

corticosteroid Budesonide and its carboxy metabolite, 17-Carboxy Budesonide. While

extensive data is available for the parent drug, Budesonide, information on the specific

pharmacokinetic parameters of 17-Carboxy Budesonide is limited in publicly available

literature. This document summarizes the known pharmacokinetic properties of Budesonide

and outlines the experimental methodologies used for its analysis, which can be adapted for

the study of its metabolites.

Data Presentation: Comparative Pharmacokinetic
Parameters
Budesonide is characterized by rapid absorption and extensive first-pass metabolism, primarily

in the liver. Its pharmacokinetic parameters can vary depending on the formulation and route of

administration.

Table 1: Pharmacokinetic Profile of Budesonide (Human Data)
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Parameter Oral Administration
Inhaled
Administration
(DPI)

Intravenous
Administration

Bioavailability (F) ~10-21%[1] 39%[1] Not Applicable

Time to Peak Plasma

Concentration (tmax)
2-8 hours[1] 0.28 - 0.46 hours[2] Not Applicable

Peak Plasma

Concentration (Cmax)

1.50 ± 0.79 ng/mL

(9mg dose)[1]

1.8 µg/L (1600 µg

dose)[2]
Not Applicable

Elimination Half-life

(t½)
2.0 - 3.6 hours[1] 2.3 - 3.0 hours[2] 2.8 ± 1.1 hours[3]

Volume of Distribution

(Vd)
2.2 - 3.9 L/kg[1] Not specified 301.3 ± 41.7 L[3]

Clearance (CL) 0.9 - 1.8 L/min[1]
163 L/h (oral

clearance)[2]
83.7 ± 27.5 L/h[3]

Protein Binding 85-90%[1] 85-90%[1] 85-90%[1]

17-Carboxy Budesonide:

Specific pharmacokinetic data for 17-Carboxy Budesonide, such as Cmax, tmax, and

elimination half-life, are not well-documented in the reviewed literature. It is recognized as a

degradation product of Budesonide. The formation of 17-Carboxy Budesonide occurs via the

degradation of the corticosteroid side chain.

Experimental Protocols
The determination of Budesonide and its metabolites in biological matrices is primarily

achieved through sensitive analytical techniques like liquid chromatography-tandem mass

spectrometry (LC-MS/MS).

Protocol: Quantification of Budesonide in Human
Plasma via LC-MS/MS
This protocol provides a general framework for the analysis of Budesonide in plasma.
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1. Sample Preparation (Solid-Phase Extraction - SPE)

Objective: To extract Budesonide from the plasma matrix and remove interfering substances.

Procedure:

Spike plasma samples with an internal standard (e.g., Budesonide-d8) to correct for

extraction variability.

Pre-treat the plasma sample, often by dilution with an acidic solution (e.g., 4% phosphoric

acid in water).

Condition an SPE cartridge (e.g., Oasis WCX) with methanol followed by water.

Load the pre-treated plasma sample onto the SPE cartridge.

Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove hydrophilic

impurities.

Elute Budesonide and the internal standard with a stronger solvent (e.g., methanol).

Evaporate the eluate to dryness under a stream of nitrogen.

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

Objective: To separate Budesonide from other components and quantify it with high

sensitivity and specificity.

Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a

tandem mass spectrometer (MS/MS).

Chromatographic Conditions:

Column: A reverse-phase column (e.g., C18) is typically used.
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Mobile Phase: A gradient of an aqueous solvent (e.g., water with a small amount of formic

acid or ammonium hydroxide) and an organic solvent (e.g., acetonitrile or methanol) is

commonly employed.

Flow Rate: Typically in the range of 0.2-0.6 mL/min.

Injection Volume: 5-20 µL.

Mass Spectrometric Conditions:

Ionization Mode: Electrospray ionization (ESI) in positive mode is generally used.

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and

sensitivity. Specific precursor-to-product ion transitions for Budesonide and its internal

standard are monitored.

Example Transition for Budesonide: m/z 431.2 → 323.2

3. Data Analysis

The concentration of Budesonide in the plasma samples is determined by comparing the

peak area ratio of the analyte to the internal standard against a calibration curve prepared

with known concentrations of Budesonide.

Mandatory Visualizations
Budesonide Metabolism Pathway
Budesonide is extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4)

enzyme. The primary metabolites are 16α-hydroxyprednisolone and 6β-hydroxybudesonide,

which have significantly less corticosteroid activity than the parent compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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